Cas no 1319-73-9 (Benzene, ethenyl-,monomethyl deriv.)

1319-73-9 structure
Productnaam:Benzene, ethenyl-,monomethyl deriv.
Benzene, ethenyl-,monomethyl deriv. Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, ethenyl-,monomethyl deriv.
- METHYLSTYRENE
- Methylstyrol,Isomerengemisch
- VINYLTOLUENE
- VINYLTOLUENE MONOMER
- METHYLSTYRENE MONOMER
- 1-Methyl-4-vinylbenzene contains 3,5-di-tert-butylcatechol as inhibitor
- NS00019678
- HSDB 6503
- para-Methylstyrene
- CAS-622-97-9
- NCGC00249220-01
- 4-Methylstyrene, 96%, contains 3,5-di-tert-butylcatechol as inhibitor
- CHEBI:173312
- 1-p-Tolylethene
- 4-VINYLTOLUENE
- NCGC00259943-01
- 4-VINYLTOLUENE [HSDB]
- p-Vinyltoluene
- EINECS 215-292-7
- CCRIS 3488
- 4-Methylstyrene
- 622-97-9
- 24936-41-2
- (4-Tolyl)ethene
- J-015739
- Q2497958
- F0001-1664
- 54193-24-7
- 1319-73-9
- DTXCID10889
- p-Methylstyrene, stabilized
- p-Methyl-styrene
- 1-(4-Methylphenyl)-1-ethene
- paramethyl styrene
- NCGC00256510-01
- BRN 1209317
- poly(4-methyl styrene)
- p-Methyl styrene
- METHYLSTYRENE, P-
- Styrene, p-methyl-
- FT-0619109
- 4-05-00-01369 (Beilstein Handbook Reference)
- M0428
- p-MS
- UNII-HJ7H0G60Q0
- DTXSID3020889
- Benzene, 1-ethenyl-4-methyl-
- Tox21_202394
- Tox21_302751
- MFCD00008621
- Benzene, ethenyl-, monomethyl deriv.
- CHEMBL3187064
- AKOS009031478
- Z104479340
- P-Methylstyrene
- 1-Ethenyl-4-methylbenzene
- InChI=1/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H
- 4-Methylstyrene, >=99.0%, contains ~0.005% 4-tert-butylcatechol as inhibitor
- EN300-20627
- 4-Methylstyrene (stabilized with TBC)
- 4-Methylsytrene (stabilized with TBC)
- 1-Methyl-4-vinylbenzene
- HJ7H0G60Q0
- EINECS 210-762-8
- Methylstyrol, Isomerengemisch
- Methylstyrene(mixtureof3-and4-isomers)stabilisedwith4-tert-butylpyrocatechol45-55%
-
- Inchi: InChI=1S/C9H10/c1-3-9-6-4-8(2)5-7-9/h3-7H,1H2,2H3
- InChI-sleutel: JLBJTVDPSNHSKJ-UHFFFAOYSA-N
- LACHT: C=CC1C=CC(C)=CC=1
Berekende eigenschappen
- Exacte massa: 236.15700
- Monoisotopische massa: 118.078250319g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 0
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 1
- Complexiteit: 86.2
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.6
- Topologisch pooloppervlak: 0Ų
Experimentele eigenschappen
- Dichtheid: 0.896 g/mL at 20 °C
- Kookpunt: 169-172 °C(lit.)
- Vlampunt: 127 °F
- Brekindex: n20/D 1.5425(lit.)
- PSA: 0.00000
- LogboekP: 5.27600
Benzene, ethenyl-,monomethyl deriv. Gerelateerde literatuur
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
-
2. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
-
Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
-
5. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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